Methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
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Overview
Description
METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE is a complex heterocyclic compound that belongs to the thiazoloquinazoline family This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a quinazoline derivative with a thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the thiazole and quinazoline rings allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in cancer cells or microbes.
Comparison with Similar Compounds
Thiazoloquinazolines: Compounds with similar thiazole and quinazoline structures.
Carbamoyl Derivatives: Compounds containing carbamoyl functional groups.
Sulfanylidene Compounds: Molecules with sulfanylidene groups.
Uniqueness: METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE stands out due to its combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O4S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)10-7-8-12-13(9-10)22-15(21-16(12)23)14(28-19(22)27)17(24)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
GLZSSUSLACCPIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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